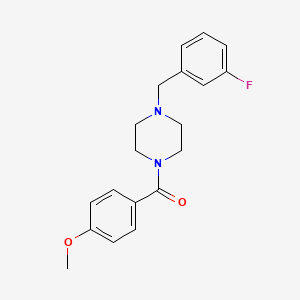
N-allyl-N-(4-methoxyphenyl)benzamide
Overview
Description
N-allyl-N-(4-methoxyphenyl)benzamide, also known as ANMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ANMA is a white crystalline powder with a molecular weight of 277.34 g/mol and a melting point of 102-104°C. This compound belongs to the class of benzamides and has a phenyl group attached to the amide nitrogen. ANMA has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions.
Scientific Research Applications
Catalytic Asymmetric Synthesis
N-allyl-N-(4-methoxyphenyl)benzamide demonstrates significant utility in the field of asymmetric synthesis. For instance, ferrocenyloxazoline palladacycle catalysts have been synthesized for the rearrangement of prochiral allylic N-(4-methoxyphenyl)benzimidates, yielding chiral allylic N-(4-methoxyphenyl)benzamides with high yields and good enantiomeric excess. This process is crucial for producing enantioenriched allylic amines, highlighting the compound's role in facilitating asymmetric synthesis in organic chemistry (Anderson et al., 2005).
Corrosion Inhibition
N-allyl-N-(4-methoxyphenyl)benzamide has been studied for its effectiveness in corrosion inhibition, particularly for mild steel in acidic environments. The presence of a methoxy substituent enhances its efficiency as a corrosion inhibitor. Experimental and computational studies have shown that these compounds adsorb strongly at metal/electrolyte interfaces, significantly increasing the energy barrier for corrosive dissolution, thus demonstrating their potential as effective corrosion inhibitors (Mishra et al., 2018).
Molecular Structural Analysis
Research has also focused on understanding the molecular structure of N-allyl-N-(4-methoxyphenyl)benzamide derivatives. Utilizing techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation, studies have provided insights into the molecular geometry, electronic properties, and antioxidant properties of these compounds. Such detailed analysis is crucial for developing applications in various scientific fields (Demir et al., 2015).
Liquid Crystal Synthesis
N-allyl-N-(4-methoxyphenyl)benzamide plays a role in the synthesis of novel liquid crystalline compounds. These compounds exhibit characteristics such as high melting points and specific liquid crystal textures, indicating potential applications in materials science and technology (Qingjun, 2007).
properties
IUPAC Name |
N-(4-methoxyphenyl)-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-3-13-18(15-9-11-16(20-2)12-10-15)17(19)14-7-5-4-6-8-14/h3-12H,1,13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOWBCFITFZKFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC=C)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-N-(4-methoxyphenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-(1-pyrrolidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5760310.png)
![2-(1-naphthyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide](/img/structure/B5760312.png)




![N-(4-fluorophenyl)-2-[2-(hydroxymethyl)-6-methoxyphenoxy]acetamide](/img/structure/B5760351.png)



![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5760393.png)
![4-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5760396.png)
![2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile](/img/structure/B5760397.png)